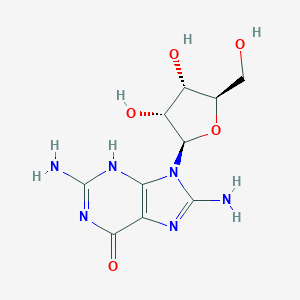

8-Aminoguanosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959515 | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 3868-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

8-Aminoguanosine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoguanosine

Introduction

This compound is a synthetic guanosine analog that has garnered significant interest within the scientific and drug development communities for its potent and nuanced biological activities. As a modulator of the purine salvage pathway, its mechanism of action is multifaceted, extending beyond simple enzyme inhibition to trigger a cascade of downstream signaling events with profound physiological consequences. Notably, many of the biological effects of this compound are mediated through its rapid in vivo conversion to its active metabolite, 8-aminoguanine.[1][2][3][4][5]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms of action of this compound. We will dissect its primary molecular interactions, trace the subsequent cellular signaling pathways, and detail its significant immunomodulatory effects. Furthermore, this guide furnishes field-proven experimental protocols to enable researchers to validate these mechanisms in a laboratory setting.

Section 1: The Primary Molecular Target: Purine Nucleoside Phosphorylase (PNPase)

The principal mechanism through which this compound and its active metabolite, 8-aminoguanine, exert their effects is the competitive inhibition of Purine Nucleoside Phosphorylase (PNPase).[6][7][8]

PNPase is a critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine, and ribose-1-phosphate. This function is pivotal for maintaining the cellular pool of purines.

This compound itself is largely a prodrug, which is efficiently metabolized to 8-aminoguanine.[9][10][11][12] 8-aminoguanine then acts as a potent competitive inhibitor of PNPase.[4][9] By binding to the active site of the enzyme, it prevents the breakdown of endogenous purine nucleosides. This inhibition is the lynchpin of its pharmacological activity, initiating a significant shift in the purine metabolome.[3][5]

Section 2: Downstream Consequences of PNPase Inhibition

Part 2.1: Rebalancing the Purine Metabolome

The inhibition of PNPase activity by 8-aminoguanine leads to a predictable and significant alteration in the concentrations of purine metabolites. This "rebalancing" is characterized by the accumulation of PNPase substrates and the depletion of their corresponding products.[3][5][10]

-

Increased Substrates: Levels of inosine and guanosine rise significantly in tissues and biological fluids.[2][13]

-

Decreased Products: Levels of hypoxanthine and guanine are concurrently reduced.[2][3]

This shift is pharmacologically significant. Inosine and guanosine are increasingly recognized as "tissue-protective" purines with anti-inflammatory and immunosuppressive properties.[2][3] Conversely, hypoxanthine and xanthine (a downstream product of hypoxanthine) are substrates for xanthine oxidase, a major source of tissue-damaging reactive oxygen species (ROS).[2] Therefore, PNPase inhibition not only elevates protective molecules but also reduces the precursors for harmful ones.

| Metabolite | Role | Effect of this compound |

| Inosine | PNPase Substrate | ▲ Increase |

| Guanosine | PNPase Substrate | ▲ Increase |

| Hypoxanthine | PNPase Product | ▼ Decrease |

| Guanine | PNPase Product | ▼ Decrease |

Part 2.2: Activation of Downstream Signaling: The Inosine-A2B Receptor Axis

The accumulation of inosine is not a passive event; it actively triggers specific signaling pathways. The most well-characterized of these is the activation of the adenosine A2B receptor.[8][13] Although named for adenosine, the A2B receptor can be stimulated by inosine, particularly at the elevated concentrations achieved following PNPase inhibition.[8][10]

Activation of the A2B receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][11] This signaling cascade is responsible for many of the observed physiological effects of this compound, including increased renal medullary blood flow, which contributes to its diuretic and natriuretic properties.[3][8][13]

Section 3: Immunomodulatory Effects: Selective T-Cell Toxicity

One of the most profound and therapeutically relevant actions of this compound is its selective toxicity towards T-lymphocytes.[6] This selectivity is a direct consequence of PNPase inhibition.

T-cells are uniquely dependent on the purine salvage pathway. When PNPase is inhibited, T-cells are unable to clear deoxyguanosine effectively. This leads to the intracellular accumulation of deoxyguanosine, which is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[6] Abnormally high levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides required for DNA replication and repair. This imbalance ultimately leads to the induction of apoptosis in proliferating T-cells.

This selective T-cell toxicity underpins the therapeutic potential of PNPase inhibitors in T-cell malignancies and autoimmune disorders.[14] It is crucial to distinguish this pharmacological effect from the consequences of complete genetic PNPase deficiency, a rare condition causing severe T-cell immunodeficiency.[2][3] Therapeutic intervention aims for moderate and reversible inhibition, sufficient to control pathological T-cell proliferation without ablating the entire T-cell population.[3]

Section 4: Secondary Mechanism of Action: Rac1 Inhibition

While PNPase inhibition accounts for the majority of this compound's effects, it does not explain all of them. Specifically, the compound's ability to reduce potassium excretion (an antikaliuretic or potassium-sparing effect) is mediated by a separate mechanism: the inhibition of Rac1.[1][4][9]

Rac1 is a small GTPase that plays a role in regulating ion channels, including those involved in potassium secretion in the kidneys. By inhibiting Rac1, 8-aminoguanine can decrease potassium loss in the urine.[4][9] This dual mechanism—inducing sodium and water excretion via PNPase inhibition while retaining potassium via Rac1 inhibition—gives 8-aminoguanine a unique and potentially advantageous diuretic profile.[9]

Section 5: Experimental Protocols for Mechanistic Validation

Protocol 5.1: In Vitro Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol details a continuous spectrophotometric assay to determine the inhibitory potential of this compound/8-aminoguanine on recombinant human PNPase.

Rationale: This assay directly measures the enzymatic activity of PNPase by monitoring the production of its product. The inclusion of an inhibitor allows for the calculation of key parameters like IC50.

Materials:

-

Recombinant human PNPase (rhPNPase)

-

Inosine (substrate)

-

Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)

-

8-Aminoguanine (inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 293 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of inosine in phosphate buffer.

-

Prepare a serial dilution of 8-aminoguanine in phosphate buffer.

-

Dilute rhPNPase to a working concentration in phosphate buffer. The final concentration should be low (e.g., 1-5 ng/reaction) to ensure linear initial reaction velocities.[1]

-

-

Set Up Reaction Plate:

-

In each well, add 50 µL of phosphate buffer.

-

Add 25 µL of the inosine solution to achieve a final concentration near its Km (e.g., 100-200 µM).

-

Add 25 µL of the 8-aminoguanine serial dilutions or buffer for control wells (no inhibitor).

-

-

Initiate Reaction:

-

Initiate the reaction by adding 10 µL of the diluted rhPNPase to each well.

-

-

Measure Activity:

-

Immediately place the plate in the spectrophotometer pre-set to 30°C.

-

Monitor the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 10-15 minutes). This wavelength detects the formation of hypoxanthine.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 5.2: Assessing T-Cell Proliferation in Response to this compound

This protocol uses a dye dilution assay to measure the impact of this compound on the proliferation of activated primary human T-cells.

Rationale: Proliferating cells will distribute the fluorescent dye evenly between daughter cells, leading to a measurable reduction in fluorescence intensity per cell. This provides a robust readout of cell division.[15]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CellTrace™ Violet (CTV) or CFSE dye

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

2'-deoxyguanosine

-

This compound

-

Flow cytometer

Experimental Workflow:

Procedure:

-

Isolate and Label Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with CTV or CFSE dye according to the manufacturer's protocol.

-

-

Cell Plating and Stimulation:

-

Resuspend the labeled cells in complete RPMI medium.

-

Plate the cells in a 96-well U-bottom plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium to provide co-stimulation.[16]

-

-

Treatment:

-

Prepare stock solutions of this compound and 2'-deoxyguanosine.

-

Add the compounds to the appropriate wells. A typical experimental setup would include:

-

Unstimulated Control (cells only)

-

Stimulated Control (vehicle)

-

This compound alone

-

2'-deoxyguanosine alone

-

This compound + 2'-deoxyguanosine (to potentiate the toxic effect)[6]

-

-

-

Incubation:

-

Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer, ensuring the violet (for CTV) or green (for CFSE) laser is active.

-

Analyze the data by gating on the T-cell population and examining the histogram of the proliferation dye. Each peak of halved fluorescence intensity represents a cell division.

-

Summary and Future Directions

The mechanism of action of this compound is a compelling example of how targeting a single enzyme can produce a cascade of therapeutically relevant outcomes. Its primary role as a prodrug for the potent PNPase inhibitor 8-aminoguanine initiates a rebalancing of the purine metabolome.[1][3] This shift not only elevates protective nucleosides like inosine but also triggers downstream A2B receptor signaling and suppresses the production of damaging reactive oxygen species.[2][8] Concurrently, its ability to induce selective T-cell toxicity and inhibit Rac1 broadens its therapeutic potential across cardiovascular, renal, and immunological diseases.[9][10][14]

Future research will likely focus on leveraging this multifaceted pharmacology for clinical applications, optimizing delivery, and exploring its efficacy in complex disease models such as hypertension, sickle cell disease, and age-associated disorders.[5][13] The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for these continued investigations.

References

-

Jackson, E. K., & Mi, Z. (2017). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 381(3), 264-274. [Link]

-

Kazmers, I. S., Mitchell, B. S., Dadonna, P. E., Wotring, L. L., Townsend, L. B., & Kelley, W. N. (1981). Inhibition of purine nucleoside phosphorylase by this compound: selective toxicity for T lymphoblasts. Science, 214(4525), 1137-1139. [Link]

-

Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410-2414. [Link]

-

Jackson, E. K., et al. (2016). This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. Journal of Pharmacology and Experimental Therapeutics, 357(1), 32-41. [Link]

-

Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410-2414. [Link]

-

Mi, Z., & Jackson, E. K. (2019). 8-Aminoguanine and Its Actions on Renal Excretory Function. Journal of the American Heart Association, 8(21), e013532. [Link]

-

Jackson, E. K., et al. (2018). 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. Journal of the American Heart Association, 7(22), e010579. [Link]

-

Jackson, E. K., et al. (2018). 8‐Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. Journal of the American Heart Association, 7(22), e010579. [Link]

-

Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. ResearchGate. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Pharmacological Reviews, 75(5), 994-1021. [Link]

-

Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... ResearchGate. [Link]

-

Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed, 39429198. [Link]

-

Bzowska, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6825-6847. [Link]

-

Rybka, B., et al. (2004). Immunosine (7-thia-8-oxoguanosine) acts as a cofactor for proliferation of T cells. International Immunopharmacology, 4(2), 227-238. [Link]

-

Jackson, E. K., & Mi, Z. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed, 35332029. [Link]

-

Tan, A. T., et al. (2021). Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential. STAR Protocols, 2(2), 100519. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PubMed, 37505336. [Link]

-

Vignali, D. A. (2008). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Molecular Biology, 415, 145-160. [Link]

-

Agilent Technologies. (2020). Comprehensive Analysis of T Cell Status Following Activation Using a 16-Color Immunophenotyping Panel on the NovoCyte Advanteon. Agilent Technologies. [Link]

Sources

- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of purine nucleoside phosphorylase by this compound: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

8-Aminoguanosine as a Purine Nucleoside Phosphorylase Inhibitor: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 8-aminoguanosine and its active metabolite, 8-aminoguanine, as inhibitors of purine nucleoside phosphorylase (PNP). It is intended for researchers, scientists, and drug development professionals investigating purine metabolism and its therapeutic applications. This document delves into the mechanism of action, experimental validation, and potential therapeutic implications of PNP inhibition by these compounds.

Introduction: The Critical Role of Purine Nucleoside Phosphorylase in Purine Metabolism

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway.[1][2] This pathway allows cells to recycle purine bases from the degradation of nucleotides, which is an energy-efficient alternative to de novo synthesis. PNP catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their corresponding bases (hypoxanthine and guanine) and ribose-1-phosphate.[1]

Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, highlighting the critical role of this enzyme in lymphocyte function.[3] This has spurred the development of PNP inhibitors for various therapeutic applications, including the treatment of T-cell proliferative disorders and autoimmune diseases.[4]

This compound: A Prodrug Approach to PNP Inhibition

This compound is a guanosine analog that has been identified as an inhibitor of PNP.[3] However, extensive research has revealed that this compound primarily functions as a prodrug, being rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2][5] It is 8-aminoguanine that acts as the direct and more potent competitive inhibitor of PNP.[1][5] This prodrug strategy is a key consideration in the design of in vivo experiments.

Mechanism of Action: Rebalancing the Purine Metabolome

The primary mechanism by which 8-aminoguanine exerts its effects is through the competitive inhibition of PNP.[1][6] By blocking the active site of the enzyme, 8-aminoguanine prevents the breakdown of inosine and guanosine.[1][2] This leads to a significant shift in the balance of the purine metabolome:

-

Increased Levels of PNP Substrates: The concentrations of inosine and guanosine, which are normally degraded by PNP, accumulate in the cellular environment.[2]

-

Decreased Levels of PNP Products: Conversely, the levels of hypoxanthine and guanine, the products of PNP activity, are reduced.[2]

This "rebalancing" of purine metabolites has profound physiological consequences, as these molecules are not inert but possess distinct biological activities.[2] For instance, the accumulation of inosine can lead to the activation of adenosine A2B receptors, contributing to downstream signaling events.[1][2]

Diagram: Mechanism of PNP Inhibition by 8-Aminoguanine

Caption: this compound is metabolized to 8-aminoguanine, which inhibits PNP, leading to altered purine levels.

Quantitative Analysis of PNP Inhibition

The inhibitory potency of 8-aminoguanine against PNP has been determined through kinetic studies. Understanding these quantitative parameters is essential for designing experiments and interpreting results.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Comments |

| 8-Aminoguanine | Recombinant Human PNP | 2.8 µmol/L | Acts as a competitive inhibitor with respect to the substrate inosine.[1][5] |

| This compound | - | Significantly higher than 8-aminoguanine | Primarily acts as a prodrug; its direct inhibitory activity is much lower than its active metabolite.[5] |

Experimental Protocols for Studying this compound

To rigorously investigate the effects of this compound and its metabolite, a combination of in vitro and in vivo assays is necessary. The following protocols provide a framework for these studies.

In Vitro PNP Enzyme Inhibition Assay

This protocol details a method to determine the inhibitory activity of compounds against recombinant human PNP (rhPNPase).

Objective: To quantify the inhibition of PNP activity by 8-aminoguanine.

Materials:

-

Recombinant human PNP (rhPNPase)

-

Inosine (substrate)

-

8-Aminoguanine (inhibitor)

-

Phosphate buffer (50 mmol/L KH2PO4, pH 7.4)

-

Bovine serum albumin (BSA)

-

High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

-

Reaction Setup: Prepare reaction mixtures in a total volume of 50 µL containing phosphate buffer, BSA (0.1 mg/mL), varying concentrations of the substrate inosine (e.g., 100–2000 µmol/L), and varying concentrations of the inhibitor 8-aminoguanine (e.g., 0, 25, 50 µmol/L).

-

Enzyme Addition: Initiate the reaction by adding a small amount of rhPNPase (e.g., 1 ng) to each reaction mixture. The low enzyme concentration ensures that initial reaction velocities are measured.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., placing the tubes in a 90°C water bath).

-

Product Analysis: Analyze the samples by HPLC with UV absorbance to quantify the amount of hypoxanthine produced.

-

Data Analysis: Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the inhibition constant (Ki).

Diagram: PNP Enzyme Inhibition Assay Workflow

Sources

- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of purine nucleoside phosphorylase by this compound: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

8-Aminoguanosine: A Technical Guide to its Synthesis, Mechanism, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially synthesized as a chemical probe for studying purine metabolism, 8-Aminoguanosine has emerged as a potent immunostimulatory agent with significant therapeutic promise. Its journey from a laboratory curiosity to a clinical candidate is a compelling narrative of serendipitous discovery and mechanistic elucidation. This technical guide provides a comprehensive overview of this compound, detailing its discovery, optimized synthesis protocols, the molecular mechanisms underpinning its powerful immune-activating properties, and its potential applications in immunotherapy and vaccine development. We offer field-proven insights into experimental choices, detailed step-by-step methodologies, and a robust framework of authoritative references to support researchers in this dynamic field.

Part 1: Discovery and Context

The discovery of this compound was not the result of a targeted drug design campaign but rather a serendipitous finding during investigations into the purine salvage pathway. Initially, researchers synthesized 8-substituted guanosine analogs to probe the active site of purine nucleoside phosphorylase (PNPase), an enzyme that cleaves nucleosides into the base and ribose-1-phosphate. While many analogs acted as inhibitors, this compound displayed an unexpected and potent ability to activate the immune system.

Further studies revealed that this compound itself is rapidly converted in vivo to its aglycone form, 8-aminoguanine, which is a potent inhibitor of PNPase.[1][2][3] This inhibition leads to an increase in the enzyme's natural substrates, such as inosine and guanosine, which have their own immunomodulatory and tissue-protective effects.[1][4] However, the most profound immunostimulatory effects of this compound are now understood to be mediated through a direct mechanism: agonism of Toll-like Receptor 7 (TLR7).

Part 2: The Chemistry of this compound Synthesis

The synthesis of this compound hinges on the selective functionalization of the C8 position of the guanine nucleobase. This position is susceptible to electrophilic attack, which forms the basis of the most common and reliable synthetic strategies.

The Foundational Strategy: Bromination-Amination Pathway

The most established route to this compound involves a two-step process starting from guanosine: electrophilic bromination at the C8 position, followed by nucleophilic aromatic substitution with an amino group.

Causality Behind Experimental Choices:

-

Bromination: The C8 proton of guanosine is the most acidic and sterically accessible on the purine ring, making it the prime target for electrophilic halogenation. N-Bromosuccinimide (NBS) is often the reagent of choice over aqueous bromine because it provides a controlled, slow release of electrophilic bromine, minimizing the formation of undesired byproducts.[5] The reaction is typically performed in an aqueous or polar aprotic solvent like DMF.

-

Amination: The C8-bromo group is an excellent leaving group for nucleophilic aromatic substitution. Treatment of 8-bromoguanosine with ammonia (typically aqueous ammonium hydroxide or ammonia in a sealed vessel) displaces the bromide to yield this compound. This step often requires elevated temperatures to overcome the activation energy of the substitution on the electron-rich purine ring.

Workflow for this compound Synthesis

Caption: Foundational two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for clarity and reproducibility.

Protocol 1: Synthesis of 8-Bromoguanosine Intermediate

-

Reaction Setup: In a round-bottom flask protected from light, suspend Guanosine (1.0 eq) in deionized water or Dimethylformamide (DMF) to a concentration of approximately 20-30 mg/mL.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise to the stirring suspension at room temperature. The use of a slight excess of NBS ensures complete conversion of the starting material.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, the 8-bromoguanosine product often precipitates from the reaction mixture. Collect the white solid by vacuum filtration.

-

Washing & Drying: Wash the collected solid sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and soluble byproducts. Dry the purified product under vacuum to yield 8-bromoguanosine as a white powder.[5]

Protocol 2: Synthesis of this compound

-

Reaction Setup: Place the dried 8-Bromoguanosine (1.0 eq) into a high-pressure reaction vessel or a sealed tube.

-

Reagent Addition: Add concentrated aqueous ammonium hydroxide (NH4OH) in sufficient volume to fully suspend the starting material.

-

Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 120-150°C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions are critical.

-

Workup: After cooling the vessel to room temperature, carefully vent and open it in a fume hood. A solid precipitate is typically present.

-

Product Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting crude solid can be recrystallized from hot water to yield pure this compound.

Quantitative Data and Characterization

The success of the synthesis is validated through rigorous characterization and quantification.

| Parameter | 8-Bromoguanosine | This compound | Method |

| Typical Yield | >90% | 70-85% | Gravimetric |

| Purity | >99% | >98% | HPLC |

| Appearance | White to off-white solid | White to pale yellow solid | Visual |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | C₁₀H₁₄N₆O₅ | - |

| Molecular Weight | 362.14 g/mol | 298.26 g/mol | Mass Spec |

Part 3: Mechanism of Action - The TLR7 Signaling Cascade

The primary mechanism by which this compound exerts its powerful immunostimulatory effects is through the activation of Toll-like Receptor 7 (TLR7).[6][7] TLR7 is an endosomal pattern recognition receptor expressed predominantly in plasmacytoid dendritic cells (pDCs) and B cells.[8] Its natural ligands are single-stranded viral RNAs. This compound, as a guanosine analog, mimics these structures and acts as a potent agonist.

The TLR7 Signaling Pathway:

-

Agonist Recognition: this compound enters the endosome and binds to the TLR7 receptor, inducing a conformational change and promoting receptor dimerization.

-

MyD88 Recruitment: The activated TLR7 dimer recruits the primary adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[6][7]

-

Kinase Cascade: MyD88 initiates a downstream signaling cascade by recruiting and activating members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family and TRAF6.

-

Transcription Factor Activation: This cascade culminates in the activation of two critical transcription factors: Interferon Regulatory Factor 7 (IRF7), which is key for Type I Interferon production, and Nuclear Factor kappa-B (NF-κB), which drives the expression of pro-inflammatory cytokines.[6]

-

Immune Response: The nuclear translocation of IRF7 and NF-κB leads to the massive transcription and secretion of Type I interferons (IFN-α/β) and inflammatory cytokines like TNF-α and IL-12, resulting in broad activation of the innate and adaptive immune systems.[7][8]

Diagram of the this compound-TLR7 Signaling Pathway

Caption: TLR7 signaling cascade initiated by this compound (8-AG).

Part 4: Therapeutic Landscape and Future Directions

The potent, broad-spectrum immune activation induced by this compound positions it as a highly attractive candidate for several therapeutic applications:

-

Vaccine Adjuvants: By stimulating dendritic cell maturation and promoting a strong Th1-biased immune response, this compound can significantly enhance the efficacy of vaccines, leading to more robust and durable immunity.

-

Oncology: In cancer immunotherapy, this compound can be used to convert "cold" tumors (lacking immune cells) into "hot" tumors by driving the influx and activation of cytotoxic immune cells. It shows promise both as an intratumoral agent to activate a local response and in combination with checkpoint inhibitors to overcome immune suppression.

-

Antiviral Therapy: The massive induction of Type I interferons creates a powerful antiviral state in the host, making it a potential therapeutic for chronic viral infections such as hepatitis B and certain papillomavirus-driven conditions.

Future Challenges and Opportunities: The primary challenge for systemic administration of TLR7 agonists is managing the potential for off-target, systemic inflammation. To address this, current research focuses on novel delivery strategies, such as conjugation to antibodies or encapsulation in nanoparticles, to target the drug specifically to the tumor microenvironment or lymph nodes, thereby maximizing efficacy while minimizing systemic toxicity.

References

-

Title: 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Source: PMC - NIH URL: [Link]

-

Title: Synthesis of the guanosine-phosphoramidite. (i) 8-bromoguanosine 15,... Source: ResearchGate URL: [Link]

-

Title: A facile two-step synthesis of 8-arylated guanosine mono- and triphosphates (8-aryl GXPs). Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Scheme for the chemical synthesis of 8-bromoguanosine... Source: ResearchGate URL: [Link]

-

Title: Synthesis and properties of oligonucleotides containing 8-bromo-2 '-deoxyguanosine. Source: Nucleic Acids Research URL: [Link]

-

Title: 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Source: PMC - NIH URL: [Link]

-

Title: Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. Source: PMC - NIH URL: [Link]

-

Title: 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Source: PMC - NIH URL: [Link]

-

Title: 8-Aminoguanine and Its Actions on Renal Excretory Function. Source: PMC - NIH URL: [Link]

-

Title: Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Source: PMC - NIH URL: [Link]

-

Title: The Role of Toll-like Receptor Agonists and Their Nanomedicines for Tumor Immunotherapy. Source: MDPI URL: [Link]

-

Title: 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells. Source: ACS Publications URL: [Link]

-

Title: Purine nucleosides. XV. Synthesis of 8-amino- and 8-substituted aminopurine nucleosides. Source: ACS Publications URL: [Link]

-

Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Source: PMC - NIH URL: [Link]

Sources

- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Novel Purinergic Modulator: An In-depth Technical Guide to the Early Research on 8-Aminoguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the foundational research on 8-Aminoguanosine, a molecule that has opened new avenues in the exploration of purinergic signaling and its therapeutic potential. We will delve into the early studies that first identified its synthesis, uncovered its significant physiological effects, and elucidated its primary mechanism of action, offering a detailed perspective for today's researchers building upon this critical groundwork.

Introduction: A Serendipitous Discovery in Purine Chemistry

The story of this compound is not one of targeted design but of fundamental chemical exploration of purine nucleosides. Early investigations into the modification of the guanine moiety laid the groundwork for the eventual discovery of its potent biological activities. It is now understood that this compound functions as a prodrug, rapidly converting in vivo to its active metabolite, 8-aminoguanine. This guide will focus on these seminal discoveries, providing a technical narrative of how this intriguing molecule came to be recognized as a significant modulator of purine metabolism and renal function.

The Genesis of this compound: Early Synthetic Approaches

The first successful synthesis of this compound was reported in the mid-20th century, emerging from broader efforts to diversify the chemical space of purine nucleosides. The foundational method, and the one that paved the way for its biological investigation, was a nucleophilic substitution reaction.

Experimental Protocol: Synthesis via Nucleophilic Displacement

The pioneering synthesis of this compound was achieved through the chemical manipulation of a more readily available precursor, 8-bromoguanosine. The following protocol is based on the principles described in early publications:

-

Starting Material: The synthesis begins with 8-bromoguanosine, which can be prepared by the direct bromination of guanosine.

-

Reaction Setup: 8-bromoguanosine is dissolved in a suitable solvent, typically a polar aprotic solvent like dimethylformamide (DMF), to facilitate the reaction.

-

Nucleophilic Substitution: A source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or ammonia gas bubbled through the reaction mixture, is introduced. The reaction is typically heated to drive the nucleophilic displacement of the bromine atom at the 8-position of the purine ring by the amino group.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Purification: Upon completion, the reaction mixture is cooled, and the crude this compound is isolated. Purification is typically achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield the final product as a crystalline solid.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques available at the time, including elemental analysis and ultraviolet (UV) spectroscopy.

Caption: Early synthetic route to this compound.

Unveiling the Biological Activity: The Discovery of Diuretic and Natriuretic Properties

For decades after its initial synthesis, the biological potential of this compound remained largely unexplored. The turning point came with a 2016 study by Jackson et al., which for the first time, systematically investigated the in vivo effects of various 8-substituted guanine derivatives and identified the profound renal effects of this compound and its metabolite, 8-aminoguanine.[1]

Core Findings from Early In Vivo Studies

The initial animal studies revealed that administration of this compound led to a significant increase in urine output (diuresis) and sodium excretion (natriuresis).[1] A key early discovery was that this compound itself is a prodrug, rapidly converted to 8-aminoguanine, which is responsible for most of its biological effects.[1] The research also highlighted a unique potassium-sparing effect, differentiating it from many other diuretics.[1] Furthermore, a notable increase in glucose excretion (glucosuria) was observed.[1]

Quantitative Data from Foundational Animal Studies

The following table summarizes the key quantitative findings from the early in vivo research that first characterized the diuretic and natriuretic effects of this compound and 8-aminoguanine.

| Parameter | Vehicle Control | This compound | 8-Aminoguanine |

| Urine Volume (fold increase) | 1.0 | ~3.0 | ~5.0 |

| Sodium Excretion (fold increase) | 1.0 | ~9.0 | ~12.0 |

| Glucose Excretion (fold increase) | 1.0 | ~9.0 | ~17.5 |

| Potassium Excretion | No significant change | Decreased | Decreased |

Data are approximate fold changes based on initial reports and are intended for comparative purposes.

Experimental Protocol: In Vivo Assessment of Renal Function

The foundational studies utilized a well-established rat model to investigate the effects of this compound on renal function. The following is a generalized protocol based on these early experiments:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used.

-

Surgical Preparation: Catheters were placed in the jugular vein for intravenous administration of test compounds and in the carotid artery for blood pressure monitoring. A catheter was also placed in the bladder for urine collection.

-

Baseline Measurements: A stabilization period was allowed after surgery, during which baseline physiological parameters and urine output were recorded.

-

Compound Administration: A single intravenous bolus of this compound, 8-aminoguanine, or a vehicle control was administered.

-

Data Collection: Urine was collected at timed intervals post-administration. Urine volume was measured, and samples were analyzed for sodium, potassium, and glucose concentrations using standard laboratory techniques (e.g., flame photometry for electrolytes and biochemical assays for glucose).

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored to assess any cardiovascular effects of the compounds.

Elucidating the Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase

The discovery of this compound's potent diuretic and natriuretic effects prompted investigations into its underlying mechanism of action. Early mechanistic studies quickly identified the enzyme purine nucleoside phosphorylase (PNPase) as the primary target of its active metabolite, 8-aminoguanine. A pivotal 1993 study by Chern and colleagues was among the first to characterize 8-aminoguanine as a potent inhibitor of PNPase.

The Central Role of PNPase Inhibition

PNPase is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. The early research established that 8-aminoguanine acts as a competitive inhibitor of PNPase.

By inhibiting PNPase, 8-aminoguanine leads to a "rebalancing" of the purine metabolome.[2][3] This results in an accumulation of the PNPase substrates, inosine and guanosine, and a decrease in the levels of its products, hypoxanthine and guanine.[2][3]

Downstream Signaling Cascade

The increased levels of inosine were found to be the crucial link between PNPase inhibition and the observed renal effects. Subsequent early research demonstrated that inosine activates adenosine A2B receptors in the renal vasculature.[3] This receptor activation leads to an increase in renal medullary blood flow, which in turn enhances renal excretory function, contributing to diuresis and natriuresis.[3]

Caption: The signaling pathway initiated by this compound.

Experimental Protocol: Characterization of PNPase Inhibition

The initial characterization of 8-aminoguanine as a PNPase inhibitor involved in vitro enzyme kinetic assays. The general protocol is as follows:

-

Enzyme and Substrate Preparation: Purified recombinant human PNPase was used. A stock solution of a known PNPase substrate, such as inosine, was prepared.

-

Inhibitor Preparation: A series of dilutions of 8-aminoguanine were prepared to test its inhibitory activity over a range of concentrations.

-

Enzyme Assay: The assay was typically performed in a multi-well plate format. Each well contained a buffered solution, the PNPase enzyme, and a fixed concentration of the inosine substrate.

-

Inhibition Measurement: Varying concentrations of 8-aminoguanine were added to the wells. The reaction was initiated by the addition of the enzyme or substrate.

-

Kinetic Analysis: The rate of the enzymatic reaction (the conversion of inosine to hypoxanthine) was measured over time, often by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis: The reaction rates at different substrate and inhibitor concentrations were plotted and analyzed using enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots, to determine the type of inhibition (e.g., competitive) and the inhibition constant (Ki). The early studies established that 8-aminoguanine is a competitive inhibitor of PNPase with a Ki value in the low micromolar range.[2]

Conclusion: A Foundation for Future Discovery

The early research on this compound provides a compelling example of how fundamental chemical synthesis and subsequent biological screening can lead to the discovery of novel therapeutic candidates. The initial synthesis of this purine nucleoside, followed by the much later discovery of its potent diuretic and natriuretic effects, and the elucidation of its mechanism of action as a PNPase inhibitor, have laid a robust foundation for ongoing research. These foundational studies not only established the key biological activities and molecular targets of this compound but also highlighted the intricate role of the purine salvage pathway in regulating renal function. For researchers and drug development professionals, this early work serves as a critical reference point and a source of inspiration for the continued exploration of purinergic modulators and their potential to address a range of human diseases.

References

-

Jackson, E. K., et al. (2016). This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. Journal of Pharmacology and Experimental Therapeutics, 359(3), 420-435. [Link]

- Chern, J. W., et al. (1993). Synthesis and biological evaluation of 8-amino- and 8-substituted-amino-9-deazaguanine derivatives as potent inhibitors of purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 36(8), 1024-1031. (Note: While the full text was not directly retrieved, this is a consistently cited primary source for the PNPase inhibitory activity of 8-aminoguanine).

-

Jackson, E. K., & Mi, Z. (2021). 8-Aminoguanine and Its Actions on Renal Excretory Function. Journal of the American Heart Association, 10(14), e021538. [Link]

Sources

The In Vivo Conversion of 8-Aminoguanosine to 8-Aminoguanine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the in vivo conversion of 8-aminoguanosine to its active metabolite, 8-aminoguanine. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, the resulting pharmacological implications, and detailed methodologies for studying this critical biotransformation.

Introduction: The Prodrug Strategy and Purine Metabolism

In the realm of pharmacology, the use of prodrugs is a well-established strategy to enhance the therapeutic efficacy of a compound. This compound serves as a prime example of this approach, acting as a biological precursor to the pharmacologically active molecule, 8-aminoguanine.[1][2][3][4] The in vivo conversion of this compound is a rapid and efficient process that underpins its therapeutic effects.[5][6][7] This guide will elucidate the key enzyme responsible for this conversion, Purine Nucleoside Phosphorylase (PNPase), and explore the downstream consequences of its inhibition by 8-aminoguanine.

The Central Role of Purine Nucleoside Phosphorylase (PNPase)

The metabolic transformation of this compound to 8-aminoguanine is catalyzed by the enzyme Purine Nucleoside Phosphorylase (PNPase).[8] This enzyme plays a crucial role in the purine salvage pathway, where it cleaves the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate.

The enzymatic reaction can be summarized as follows:

This compound + Phosphate ⇌ 8-Aminoguanine + α-D-ribose 1-phosphate

This conversion is not merely a metabolic curiosity; it is the pivotal step that unlocks the therapeutic potential of this compound.[1][8] Once formed, 8-aminoguanine acts as a potent inhibitor of PNPase, creating a feedback loop that has significant physiological consequences.[2][9][10]

Visualizing the Metabolic Conversion

The following diagram illustrates the enzymatic conversion of this compound to 8-aminoguanine by PNPase.

Caption: Enzymatic conversion of this compound.

Pharmacological Consequences of PNPase Inhibition by 8-Aminoguanine

The primary pharmacological effect of 8-aminoguanine, and by extension its prodrug this compound, is the inhibition of PNPase.[5][9] This inhibition leads to a "rebalancing" of the purine metabolome, characterized by an increase in PNPase substrates (inosine and guanosine) and a decrease in its products (hypoxanthine and guanine).[5][6][7] This shift in purine levels has been shown to induce diuretic, natriuretic, and glucosuric effects.[1][2][4][9][10][11]

The accumulation of inosine, in particular, is thought to mediate many of these renal effects through the activation of adenosine A2B receptors, leading to increased renal medullary blood flow.[5][6][9][11]

Signaling Pathway Overview

The diagram below outlines the proposed signaling pathway initiated by the in vivo conversion of this compound and subsequent PNPase inhibition.

Caption: Pharmacological cascade post-8-aminoguanosine administration.

Experimental Methodologies for Studying the In Vivo Conversion

To investigate the in vivo conversion of this compound to 8-aminoguanine, a combination of animal models, sample collection, and analytical techniques is required. The following protocols provide a framework for conducting such studies.

In Vivo Animal Study Protocol

This protocol outlines a typical in vivo study in a rat model to assess the pharmacokinetics and pharmacodynamics of this compound.

Objective: To quantify the conversion of this compound to 8-aminoguanine in vivo and measure the resulting changes in urinary purine levels.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound (Toronto Research Chemicals or equivalent)

-

Vehicle (e.g., saline)

-

Metabolic cages for urine collection

-

Analytical balance

-

Syringes and needles for intravenous administration

-

Urine collection tubes

-

-80°C freezer for sample storage

Procedure:

-

Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.

-

Baseline Urine Collection: Collect urine for a 24-hour period before drug administration to establish baseline purine levels.

-

Drug Preparation: Prepare a solution of this compound in the appropriate vehicle at the desired concentration. A typical dose might be in the range of 33.5 µmol/kg.[1]

-

Administration: Administer the this compound solution via intravenous injection. A control group should receive the vehicle alone.

-

Post-Dose Urine Collection: Collect urine at timed intervals (e.g., 0-4h, 4-8h, 8-24h) for at least 24 hours post-administration.

-

Sample Processing and Storage: Measure the volume of each urine sample, aliquot, and store at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of purine nucleosides and bases in biological samples.

Objective: To separate and quantify this compound, 8-aminoguanine, inosine, guanosine, hypoxanthine, and guanine in urine samples.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase A: Phosphate buffer (e.g., 50 mmol/L KH₂PO₄, pH 7.4)[1]

-

Mobile phase B: Methanol or acetonitrile

-

Analytical standards for all target compounds

-

Urine samples from the in vivo study

Procedure:

-

Sample Preparation: Thaw urine samples on ice. Centrifuge to remove any particulate matter. Dilute samples as necessary with the mobile phase.

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of all six analytes.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a fixed volume of the prepared standards and samples.

-

Run a gradient elution program, starting with a low percentage of organic solvent and gradually increasing to elute all compounds of interest.

-

Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peaks for each compound based on the retention times of the analytical standards.

-

Quantify the concentration of each analyte in the urine samples by comparing the peak areas to the standard curve.

-

Calculate the urinary excretion rates of each purine.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for an in vivo study of this compound conversion.

Caption: Workflow for in vivo analysis of this compound metabolism.

Quantitative Data Summary

The following table summarizes expected changes in urinary purine ratios following the administration of 8-aminoguanine, the active metabolite of this compound. These changes are indicative of in vivo PNPase inhibition.

| Purine Ratio | Expected Change | Rationale |

| Guanine-to-Guanosine | Decrease | Inhibition of PNPase reduces the conversion of guanosine to guanine.[1] |

| Hypoxanthine-to-Inosine | Decrease | Inhibition of PNPase reduces the conversion of inosine to hypoxanthine.[1] |

Conclusion and Future Directions

The in vivo conversion of this compound to 8-aminoguanine is a critical metabolic step that enables its therapeutic activity. This conversion, mediated by PNPase, leads to the inhibition of this same enzyme, resulting in a significant alteration of the purine metabolome and subsequent physiological effects, including diuresis, natriuresis, and glucosuria. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this biotransformation and its consequences.

Future research in this area could focus on:

-

Investigating the tissue-specific expression and activity of PNPase in relation to this compound metabolism.

-

Exploring the potential for drug-drug interactions that may affect PNPase activity and the conversion of this compound.

-

Developing and validating more sensitive analytical methods, such as LC-MS/MS, for the quantification of 8-aminopurines and their metabolites in various biological matrices.

By continuing to unravel the complexities of this compound metabolism, the scientific community can further optimize its therapeutic applications and develop novel purine-based therapies for a range of cardiovascular and renal diseases.[5][7][12][13][14]

References

-

Mi, Z., & Jackson, E. K. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 381(2), 144-153. [Link]

-

Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... ResearchGate. [Link]

-

Kazmers, I. S., et al. (1981). Inhibition of purine nucleoside phosphorylase by this compound: selective toxicity for T lymphoblasts. Science, 214(4525), 1137-1139. [Link]

-

Jackson, E. K., & Tofovic, S. P. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Comprehensive Physiology, 13(3), 4687-4713. [Link]

-

Jackson, E. K. (2022). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Clinical and Translational Science, 15(10), 2315-2319. [Link]

-

Jackson, E. K., et al. (2018). 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. Journal of the American Heart Association, 7(21), e010085. [Link]

-

Jackson, E. K., et al. (2018). 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. PubMed. [Link]

-

Bilan, Z. P., et al. (2022). Inhibition of Purine Nucleoside Phosphorylase Is a Promising Anti-Sickling Approach for Sickle Cell Disease. Blood, 140(Supplement 1), 100-101. [Link]

-

Mi, Z., & Jackson, E. K. (2017). This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. Journal of Pharmacology and Experimental Therapeutics, 363(3), 358-366. [Link]

-

Jackson, E. K. (2022). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. ResearchGate. [Link]

-

Jackson, E. K. (2022). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Clinical and Translational Science. [Link]

-

Jackson, E. K. (2022). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed. [Link]

-

Jackson, E. K. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 978-988. [Link]

-

Jackson, E. K. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. PubMed Central. [Link]

-

Jackson, E. K., & Tofovic, S. P. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PubMed. [Link]

Sources

- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ashpublications.org [ashpublications.org]

- 13. ahajournals.org [ahajournals.org]

- 14. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of 8-Aminoguanosine in Purine Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, an endogenous guanosine analog, is a pivotal molecule in the study of purine metabolism and a promising therapeutic agent. This guide delineates the multifaceted role of this compound, focusing on its mechanism of action as a prodrug for the potent purine nucleoside phosphorylase (PNPase) inhibitor, 8-aminoguanine. By inhibiting PNPase, 8-aminoguanine fundamentally alters purine flux, leading to a "rebalancing" of the purine metabolome. This inhibition causes the accumulation of upstream substrates, primarily inosine and guanosine, while depleting downstream products like hypoxanthine and guanine. These metabolic shifts trigger a cascade of significant physiological effects, including potent diuretic, natriuretic, and antihypertensive responses, as well as selective immunomodulation. This document provides a comprehensive overview of the biochemical pathways, pharmacological implications, and detailed experimental methodologies for investigating this compound, offering a critical resource for its application in research and drug development.

Introduction: The Landscape of Purine Metabolism

Purine metabolism is a fundamental biochemical process essential for the synthesis of DNA, RNA, and high-energy molecules like ATP and GTP. It is balanced by two main pathways: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles purine bases and nucleosides from the degradation of nucleic acids.

The purine salvage pathway is a critical metabolic route for cellular economy, and at its heart lies the enzyme Purine Nucleoside Phosphorylase (PNPase) . PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. The activity of this enzyme is a key control point in regulating the levels of purine nucleosides and bases, thereby influencing cellular signaling, immune function, and renal physiology.

This compound emerges as a significant modulator of this pathway. It is an endogenously produced guanosine analog, likely formed from biomolecules containing 8-nitroguanine moieties under conditions of nitrosative stress[1][2]. While this compound itself has modest activity, its true significance lies in its role as a prodrug, being rapidly converted in vivo to its active metabolite, 8-aminoguanine [1][2][3]. This guide will explore the profound impact of this conversion on purine metabolism and its therapeutic potential.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase

The primary and most well-characterized mechanism of action for this compound is mediated through its metabolite, 8-aminoguanine, which acts as a potent and competitive inhibitor of PNPase[4][5].

2.1. The Prodrug Conversion

Upon administration, this compound is a substrate for PNPase, which cleaves the glycosidic bond to release the active inhibitor, 8-aminoguanine[1]. This conversion is efficient, leading to sustained levels of 8-aminoguanine in tissues where PNPase is active[5]. The superior water solubility of this compound makes it a more practical agent for administration compared to the less soluble 8-aminoguanine[5].

2.2. Rebalancing the Purine Metabolome

Inhibition of PNPase by 8-aminoguanine blocks the conversion of inosine and guanosine to hypoxanthine and guanine, respectively. This enzymatic blockade leads to a significant shift in the concentrations of these metabolites[6][7]:

-

Accumulation of PNPase Substrates: Levels of inosine and guanosine increase significantly in tissues and biological fluids[1][7].

-

Depletion of PNPase Products: Levels of hypoxanthine and guanine decrease[1][7].

This "rebalancing" of the purine metabolome is the foundational event that triggers the diverse pharmacological effects of this compound[8][9]. The accumulation of "protective purines" like inosine and guanosine, coupled with the reduction of potentially "damaging purines" like hypoxanthine (a precursor to xanthine and uric acid, and a source of reactive oxygen species), underpins its therapeutic benefits[1][8].

Figure 1: Inhibition of PNPase by 8-Aminoguanine.

Downstream Signaling and Physiological Consequences

The metabolic shift induced by PNPase inhibition initiates a cascade of downstream signaling events, leading to profound physiological effects.

3.1. Inosine-Mediated Activation of A2B Adenosine Receptors

The most significant consequence of PNPase inhibition is the massive increase in local concentrations of inosine[2][7]. Inosine has been shown to activate A2B adenosine receptors (A2B-R) , which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[2][7][10]. This signaling pathway is central to the cardiorenal effects of this compound.

Activation of A2B-R in the renal vasculature, particularly in the medulla, increases renal medullary blood flow. This hemodynamic change enhances the excretion of sodium and water, contributing to the potent diuretic and natriuretic effects observed with this compound administration[1][2][7].

Figure 2: Downstream signaling cascade from PNPase inhibition.

3.2. Immunomodulatory Effects and T-Cell Toxicity

The role of PNPase is particularly critical in lymphocytes. Genetic deficiency of PNPase leads to a severe T-cell immunodeficiency due to the accumulation of deoxyguanosine, which is phosphorylated to deoxyguanosine triphosphate (dGTP). High levels of dGTP are toxic to T-cells, as they inhibit ribonucleotide reductase and disrupt DNA synthesis.

By inhibiting PNPase, this compound, in combination with deoxyguanosine, can mimic this effect, leading to selective toxicity for T-lymphoblasts[11][12]. This property makes PNPase inhibitors, including this compound, attractive candidates for the treatment of T-cell malignancies and T-cell mediated autoimmune diseases[11][12].

Therapeutic Potential and Applications

The unique mechanism of this compound confers a wide range of therapeutic possibilities, many of which are supported by robust preclinical data.

| Therapeutic Area | Mechanism & Effect | Key Findings |

| Cardiovascular & Renal Disease | Diuresis, Natriuresis, Antihypertension: Inhibition of PNPase leads to increased inosine, A2B-R activation, and enhanced renal medullary blood flow[1][2][7]. | Marked increases in urine volume (≈4-fold) and sodium excretion (≈20-fold)[8]. Attenuates hypertension in animal models[1][13]. |

| Sickle Cell Disease (SCD) | Metabolic Rebalancing: Corrects dysregulated purine metabolism, reduces inflammation and end-organ damage[8][9]. | In mouse models of SCD, this compound reduced hemoglobinuria, albuminuria, and cardiac hypertrophy[9]. |

| Age-Associated Disorders | Geroprotective Effects: Reverses age-related dysfunction in tissues like the lower urinary tract and retina[6][13]. | Chronic treatment reverses age-associated pathological changes in bladder histology and function[14]. |

| Immunology & Oncology | Selective T-Cell Depletion: Accumulation of dGTP in T-cells leads to apoptosis[11]. | Induces selective toxicity toward T-lymphoblastoid cell lines while sparing B-cells[11][12]. |

Experimental Protocols for Studying this compound

Validating the mechanism and efficacy of this compound requires specific and robust experimental methodologies. The following protocols provide a framework for such investigations.

5.1. In Vitro PNPase Inhibition Assay

This protocol is designed to quantify the inhibitory potency (IC₅₀ or Kᵢ) of 8-aminoguanine on PNPase activity. The principle is to measure the rate of conversion of inosine to hypoxanthine.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, PNPase enzyme, and varying concentrations of 8-aminoguanine. Include a no-inhibitor control.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the reaction by adding the inosine substrate to all wells.

-

-

Detection and Analysis:

-

Monitor the production of hypoxanthine over time. This can be done continuously or at a fixed endpoint.

-

Method A (Spectrophotometric): If coupled with xanthine oxidase, the final product, uric acid, can be measured by the increase in absorbance at 293 nm[16][17].

-

Method B (HPLC): Stop the reaction (e.g., with acid) and separate the substrate (inosine) from the product (hypoxanthine) using reverse-phase HPLC, quantifying each by UV absorbance[15].

-

-

Data Interpretation:

-

Calculate the reaction velocity for each inhibitor concentration.

-

Plot the velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀. For Kᵢ determination, repeat the experiment at multiple substrate concentrations.

-

Figure 3: General workflow for an in vitro PNPase inhibition assay.

5.2. Cell-Based Assay for T-Cell Selective Toxicity

This protocol assesses the selective cytotoxic effect of this compound on T-lymphocytes.

Methodology:

-

Cell Culture:

-

Culture a T-lymphoblastoid cell line (e.g., MOLT-4) and a B-lymphoblastoid cell line (as a negative control).

-

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat cells with a matrix of concentrations of this compound and 2'-deoxyguanosine. Include controls for each compound alone and an untreated control.

-

-

Incubation:

-

Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a standard method, such as the MTT or MTS assay, which measures metabolic activity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control for each condition.

-

Determine the CC₅₀ (50% cytotoxic concentration) for each cell line and compare the sensitivity of T-cells versus B-cells to the drug combination.

-

5.3. In Vivo Assessment of Renal Function in Rodent Models

This protocol outlines the in vivo evaluation of the diuretic and natriuretic effects of this compound.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley rats or other appropriate rodent models[18].

-

Anesthetize the animals and catheterize the bladder for urine collection and a carotid artery/femoral artery for blood pressure monitoring.

-

-

Experimental Procedure:

-

Allow for a stabilization period to obtain baseline measurements of urine flow, sodium excretion, and mean arterial pressure.

-

Administer this compound intravenously at a specified dose (e.g., 33.5 µmol/kg)[14].

-

Collect urine and monitor physiological parameters continuously for a set period post-administration (e.g., 2-3 hours).

-

-

Sample Analysis:

-

Measure urine volume gravimetrically.

-

Analyze urine for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Analyze urine for purine metabolites (inosine, hypoxanthine, etc.) using LC-MS/MS to confirm PNPase inhibition in vivo[5].

-

-

Data Analysis:

-

Compare the post-treatment values for urine flow, sodium excretion, and other parameters to the baseline values to quantify the effect of this compound.

-

Conclusion and Future Directions

This compound stands as a compelling molecule at the intersection of purine metabolism and therapeutic development. Its function as a prodrug for the PNPase inhibitor 8-aminoguanine provides a powerful tool to modulate the purine salvage pathway. The resulting rebalancing of the purine metabolome, characterized by an increase in protective nucleosides like inosine, drives a host of beneficial pharmacological effects, from potent cardiorenal actions to selective immunomodulation.